molecular formula C7H4N2O5 B1206409 2,6-Dinitrobenzaldehyde CAS No. 606-31-5

2,6-Dinitrobenzaldehyde

Cat. No. B1206409
CAS RN: 606-31-5
M. Wt: 196.12 g/mol
InChI Key: WHFZQNNDIJKLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of substituted 2,6-dinitrobenzaldehydes, including 4-tert-butyl-2,6-dinitrobenzaldehyde, involves several methods, with improved syntheses for large-scale preparation being reported. Notably, there has been a misidentification in the synthesis of certain isomers, which was corrected upon further investigation, highlighting the importance of accuracy in chemical synthesis (Martin et al., 2019).

Molecular Structure Analysis

The molecular structure of 2,6-dinitrobenzaldehyde derivatives has been determined using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. This structural information is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions and Properties

2,6-Dinitrobenzaldehyde undergoes various chemical reactions due to the presence of both nitro and aldehyde functional groups. These reactions include condensation, oxidation, and reduction processes, which can be manipulated to synthesize a wide range of chemical structures. For instance, the compound can serve as a precursor for the synthesis of 6-nitroindoles, demonstrating its versatility in organic synthesis (Bujok et al., 2018).

Scientific Research Applications

Organic Synthesis

  • Summary of Application : 2,6-Dinitrobenzaldehyde serves as a valuable reagent in organic synthesis . This compound finds frequent use in the creation of diverse organic compounds, spanning from dyes and pharmaceuticals to agrochemicals .
  • Methods of Application : While the specific experimental procedures can vary depending on the desired end product, the general process involves reacting 2,6-Dinitrobenzaldehyde with other reagents under controlled conditions. For example, it was used in the synthesis of free base tetrakis (2,6-dinitrophenyl) porphyrin .
  • Results or Outcomes : The outcomes of these reactions are new organic compounds with potential applications in various industries. For instance, the free base tetrakis (2,6-dinitrophenyl) porphyrin synthesized using 2,6-Dinitrobenzaldehyde could have potential applications in the field of photodynamic therapy .

Analytical Chemistry

  • Summary of Application : 2,6-Dinitrobenzaldehyde plays a crucial role in advancing analytical methods for detecting a wide range of substances, including amino acids and proteins .
  • Methods of Application : Operating as an electrophile, 2,6-Dinitrobenzaldehyde readily engages with nucleophiles like amines and thiols to yield adducts. This reaction follows a pathway involving the formation of a Schiff base intermediate, which undergoes nucleophilic attack .
  • Results or Outcomes : The resulting product can be employed in subsequent organic reactions or subject to analysis using various spectroscopic techniques .

Environmental Science

  • Summary of Application : 2,6-Dinitrobenzaldehyde is used as an intermediate in the combined ozonation of 2,6-dinitrotoluene with hydrogen peroxide and UV radiation . This process is significant in the field of environmental science, particularly in the treatment and remediation of waste products.
  • Methods of Application : The specific experimental procedures involve the ozonation of 2,6-dinitrotoluene in the presence of hydrogen peroxide and UV radiation. This process results in the formation of 2,6-Dinitrobenzaldehyde as a major intermediate .
  • Results or Outcomes : The outcomes of these reactions contribute to the development of more efficient and environmentally friendly methods for waste treatment and remediation .

Safety And Hazards

2,6-Dinitrobenzaldehyde is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

2,6-Dinitrobenzaldehyde serves as a valuable reagent in organic synthesis . It finds frequent use in the creation of diverse organic compounds, spanning from dyes and pharmaceuticals to agrochemicals . It also plays a crucial role in advancing analytical methods for detecting a wide range of substances, including amino acids and proteins .

properties

IUPAC Name

2,6-dinitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O5/c10-4-5-6(8(11)12)2-1-3-7(5)9(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFZQNNDIJKLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209404
Record name 2,6-Dinitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fine deep yellow crystals; [MSDSonline]
Record name 2,6-Dinitrobenzaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9233
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,6-Dinitrobenzaldehyde

CAS RN

606-31-5
Record name 2,6-Dinitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dinitrobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dinitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dinitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dinitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Dinitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,6-Dinitrobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,6-Dinitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,6-Dinitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,6-Dinitrobenzaldehyde

Citations

For This Compound
151
Citations
M Sayama, M Mori, H Shinoda, H Kozuka - Mutation Research Letters, 1990 - Elsevier
The mutagenicities and theoretical reactivity indices of 2,4-dinitrobenzaldehyde (2,4-DNBAl) and 2,6-dinitrobenzaldehyde (2,6-DNBAl) were investigated using Salmonella typhimurium …
Number of citations: 0 www.sciencedirect.com
CL Bell, SS Danyluk, T Schaefer - Canadian Journal of …, 1969 - cdnsciencepub.com
The spin–spin coupling constant between the aldehydic proton and the proton in the para position, J p H,HCO is negative in 2,6-dinitrobenzaldehyde. J p H,CHO is also very likely …
Number of citations: 0 cdnsciencepub.com
DJ Luning Prak, DW O'Sullivan - Journal of Chemical & …, 2011 - ACS Publications
The salting-out behavior of 2,4-dinitrobenzaldehyde (2,4-DNBA) and 2,6-dinitrobenzaldehyde (2,6-DNBA) was determined from solubility measurements in pure water and seawater …
Number of citations: 0 pubs.acs.org
DJ Martin, BQ Mercado, JM Mayer - The Journal of Organic …, 2019 - ACS Publications
Substituted 2,6-dinitrobenzaldehydes are valuable synthetic precursors and have been prepared by several methods. We report here that one reported synthetic method actually forms …
Number of citations: 0 pubs.acs.org
E Jackson - The Journal of Organic Chemistry, 1960 - ACS Publications
3-Hydroxy-2, 6-dinitrobenzaldebyde. 3-Hydroxy-6-nitro-benzaldehyde (15 g., 0.09 mole) was nitrated according to Hodgson and Beard1 to produce a mixture (13.5 g.) of 3-hydroxy-2, 6-…
Number of citations: 0 pubs.acs.org
M Mori, T Kawajiri, M Sayama, Y Taniuchi… - Xenobiotica, 1989 - Taylor & Francis
1. Unchanged 2,6-dinitrotoluene (2,6-DNT), 2-amino-6-nitrotoluene, 2,6-dinitro-benzyl alcohol, 2-amino-6-nitrobenzyl alcohol, conjugated 2,6-dinitrobenzyl alcohol and conjugated 2-…
Number of citations: 0 www.tandfonline.com
P Ionita - South African Journal of Chemistry, 2008 - scielo.org.za
Nitration of 4-hydroxybenzaldehyde afforded 2,6-dinitro-4-hydroxybenzaldehyde 2, which in the presence of thionyl chloride is converted to 4-chloro-2,6-dinitrobenzaldehyde 3. This …
Number of citations: 0 www.scielo.org.za
EB Nikolaenkova, IA Os' kina, VA Savel'ev… - Russian Journal of …, 2013 - Springer
Photoacid generators capable of undergoing decomposition under irradiation with visible light are very important for efficient oligonucleotide microarray fabrication. In this case, there …
Number of citations: 0 link.springer.com
EL Jackson - Journal of the American Chemical Society, 1957 - ACS Publications
Dinitro-m-tyrosines Page 1 2912 Ernest L. Jackson Vol. Some crystalline 5-lactone was obtained from an early fraction. It showed mp 48-49 after sublimation. B.—The following …
Number of citations: 0 pubs.acs.org
R Bhadra, RJ Spanggord, DG Wayment… - … science & technology, 1999 - ACS Publications
TNT transformation processes in sediment-free, “natural”, aquatic phytoremediation systems of Myriophyllum aquaticum were investigated with specific interest in oxidation products. …
Number of citations: 0 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.